While the precise mechanism of action of 3,6-dichloro-N-(4-chloro-2-fluorophenyl)-1-benzothiophene-2-carboxamide remains unclear, its structural similarity to BT2, a known allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), suggests a potentially similar mode of action []. BDK negatively regulates the mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is involved in the breakdown of branched-chain amino acids (BCAAs) []. Inhibiting BDK could potentially increase BCKDC activity, leading to enhanced BCAA oxidation and reduced BCAA levels []. This mechanism is relevant to metabolic diseases characterized by elevated BCAA levels, such as maple syrup urine disease, obesity, and type 2 diabetes [].
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: